molecular formula C8H9FO2 B1330443 2-(4-Fluorophenoxy)ethanol CAS No. 2924-66-5

2-(4-Fluorophenoxy)ethanol

Cat. No. B1330443
CAS RN: 2924-66-5
M. Wt: 156.15 g/mol
InChI Key: KJJLZIVJYUVYTR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs), which are characterized by an alcohol group attached to an aryl group, which may be a substituted or unsubstituted benzene ring. Although the provided papers do not directly review 2-(4-Fluorophenoxy)ethanol, they offer insights into related compounds that share structural similarities, such as 2-(4-methylphenoxy)ethanol , and 4-fluorophenol . These compounds are used in various applications, including fragrance materials and intermediates in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can include biotransformation-mediated steps. For instance, an enantiomerically pure form of a compound with a fluorophenyl group was synthesized through a four-step biotransformation . Another synthesis approach for a compound with a 4-fluorophenyl group utilized enantioselective reduction catalyzed by Daucus carota cells . These methods highlight the potential for using biocatalysts in the synthesis of complex molecules, including those with fluorophenoxy groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Fluorophenoxy)ethanol has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenoxy group was elucidated, revealing significant dihedral angles between the triazole ring and the benzene rings, as well as the importance of intermolecular hydrogen bonding in stabilizing the structure . This suggests that 2-(4-Fluorophenoxy)ethanol may also exhibit specific geometric configurations and intermolecular interactions that could be crucial for its function and reactivity.

Chemical Reactions Analysis

The chemical reactivity of AAAs, including those with fluorophenoxy groups, can be influenced by their molecular structure. While specific reactions of 2-(4-Fluorophenoxy)ethanol are not discussed in the provided papers, the presence of the alcohol functional group suggests that it could undergo reactions typical of alcohols, such as esterification, oxidation, and substitution . The fluorine atom may also impart unique reactivity due to its electronegativity and ability to form hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of AAAs are diverse, but they generally include data on acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization . The presence of a fluorine atom in the structure can affect the compound's physical properties, such as boiling point, solubility, and density. For example, 4-fluorophenol exhibits specific crystalline structures under different conditions, which could be indicative of the behavior of 2-(4-Fluorophenoxy)ethanol under similar conditions . Additionally, the solvation and conformation of related compounds in various environments have been studied, providing insights into how 2-(4-Fluorophenoxy)ethanol might interact with solvents and form clusters .

properties

IUPAC Name

2-(4-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJLZIVJYUVYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341604
Record name 2-(4-Fluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenoxy)ethanol

CAS RN

2924-66-5
Record name 2-(4-Fluorophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl 2-(4-fluorophenoxy)acetate (3.12 g, 15.74 mmol) was dissolved in diethyl ether (50 ml) and cooled to about 0° C. Lithium aluminum hydride (1.792 g, 47.2 mmol) was added in portions while maintaining reaction temperature below 35° C. The reaction was allowed to stir at room temperature for one hour. The crude reaction was diluted with ether (50 mL) then cooled in an ice bath and quenched by dropwise addition of water (6.1 mL), then 2 M NaOH (12.2 mL), then water (6.1 mL). The mixture was filtered and concentrated. The crude product was purified on silica gel (4:1 heptane:EtOAc as eluant) to give 2-(4-fluoro-phenoxy)-ethanol (1.36 g, 55%).
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.792 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 200 ml of 1 Molar diborane in tetrahydrofuran (chilled to 5°-10° C.) is added dropwise 17.0 g of 2-(p-fluorophenoxy)acetic acid in 100 ml of tetrahydrofuran. The mixture is stirred overnight and poured into 100 g of ice and 250 ml of chloroform. The organic layer is separated and the aqueous layer extracted with chloroform. The organic layer and extracts are combined, dried (MgSO4) and the solvent removed under vacuum. The residual pale yellow oil is distilled to give the product (14.8 g) as a colorless oil.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

LiAlH4 (378 mg, 10.0 mmol) was added at −15° C. to a solution of tert-butyl 2-(4-fluorophenoxy)acetate (2.03 g, 9.00 mmol) in tetrahydrofuran (10 ml) and stirred at room temperature for 20 minutes. Aqueous 15% NaOH solution (2 ml), Na2SO4 (2.84 g) and H2O (6 ml) were added to the reaction mixture and stirred for 1 hour. The resulting precipitation was filtered off and washed with tetrahydrofuran (30 ml×3). The filtrate was dried over Na2SO4, filtered and concentrated in vacuo to give 2-(4-fluorophenoxy)ethanol (1.12 g, 80%) as yellow oil: LC-MS: 157 [M+1]+.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.84 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Fluorophenoxy)ethanol
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2-(4-Fluorophenoxy)ethanol
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2-(4-Fluorophenoxy)ethanol
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2-(4-Fluorophenoxy)ethanol

Citations

For This Compound
7
Citations
S Giri, Y Singh, GC Srivastava, S Mekrani - Pesticide Science, 1981 - Wiley Online Library
2‐(4‐Fluorophenoxy)ethanol and 2‐(4‐chloro‐m‐tolyloxy)ethanol, prepared by the reduction of appropriate esters with aluminium lithium hydride, have been found to be remarkably …
Number of citations: 4 onlinelibrary.wiley.com
NL Dirlam, BS Moore, FJ Urban - The Journal of Organic …, 1987 - ACS Publications
A new synthesis of the aldose reductase inhibitors sorbinil (1) and its 2 (fi)-methyl homologue 2 is presented. The amidoalkylation of 2-(4'-fluorophenoxy) ethyl halides 6 with-benzoyl-a-…
Number of citations: 51 pubs.acs.org
B Strydom, JJ Bergh, JP Petzer - Arzneimittelforschung, 2012 - thieme-connect.com
Previous studies have documented that substituted 8-oxycaffeines act as inhibitors of human monoamine oxidase (MAO) B. A particularly potent inhibitor among the reported …
Number of citations: 26 www.thieme-connect.com
L Van den Broek, DJ Vermaas… - Recueil des Travaux …, 1994 - Wiley Online Library
The synthesis of a series of six less‐lipophilic analogues of the α‐glucosidase inhibitor N‐decyl‐1‐deoxynojirimycin (N‐decyl‐dNM, 5) is described. With the incorporation of a single …
Number of citations: 27 onlinelibrary.wiley.com
Y Haga, S Mizutani, A Naya, H Kishino… - Bioorganic & medicinal …, 2011 - Elsevier
The design, synthesis and structure–activity relationships of a novel class of N-phenylpyridone MCH1R antagonists are described. The core part of the N-phenylpyridone structure was …
Number of citations: 13 www.sciencedirect.com
RB Sonawane, SR Sonawane, NK Rasal… - SynOpen, 2019 - thieme-connect.com
A simple and efficient protocol for base-mediated selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols, promoted by K 2 CO 3 …
Number of citations: 3 www.thieme-connect.com
GC SRIVASTAVA - Microbes and Man, 1995 - Bishen Singh Mahendra Pal Singh
Number of citations: 0

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